molecular formula C7H12ClNS B164001 1-(Thiophen-2-yl)propan-2-amine hydrochloride CAS No. 53632-92-1

1-(Thiophen-2-yl)propan-2-amine hydrochloride

Cat. No.: B164001
CAS No.: 53632-92-1
M. Wt: 177.70 g/mol
InChI Key: MJRDCJBNRNAXIK-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives It is structurally related to amphetamines, where the phenyl ring is replaced by a thiophene ring

Preparation Methods

The synthesis of 1-(Thiophen-2-yl)propan-2-amine hydrochloride typically involves several steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Thiophen-2-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form thiophene S-oxides.

    Reduction: Reduction reactions can convert it to its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include thiophene S-oxides, alcohols, and substituted amines .

Scientific Research Applications

1-(Thiophen-2-yl)propan-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)propan-2-amine hydrochloride involves its interaction with neurotransmitter systems. It functions as a norepinephrine-dopamine reuptake inhibitor, which means it inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This action is similar to that of amphetamines but with different potency and selectivity .

Comparison with Similar Compounds

Properties

IUPAC Name

1-thiophen-2-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS.ClH/c1-6(8)5-7-3-2-4-9-7;/h2-4,6H,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRDCJBNRNAXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968403
Record name Thiopropamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53632-92-1
Record name 1-(thiophen-2-yl)propan-2-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053632921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiopropamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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